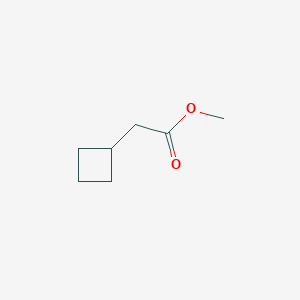
Methyl 2-cyclobutylacetate
Übersicht
Beschreibung
Methyl 2-cyclobutylacetate: is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a derivative of cyclobutane and is commonly used in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of cyclobutylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Fischer Esterification: This method involves heating cyclobutylacetic acid with methanol under reflux conditions, typically using concentrated sulfuric acid as a catalyst.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process where cyclobutylacetic acid and methanol are mixed in a reactor, and the reaction is catalyzed by an acid.
Continuous Process: Some industrial setups may use a continuous process where reactants are continuously fed into a reactor, and the product is continuously removed, ensuring a steady production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cyclobutylacetic acid.
Reduction: Reduction reactions can convert the ester to cyclobutylalcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclobutylacetic acid.
Reduction: Cyclobutylalcohol.
Substitution: Amides or other substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-cyclobutylacetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be used as a reagent in biochemical assays and studies involving esterases. Medicine: The compound may be used in the synthesis of pharmaceuticals and as a precursor for drug development. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Methyl 2-cyclobutylacetate exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by a nucleophile, resulting in the formation of cyclobutylacetic acid and methanol. The molecular targets and pathways involved vary based on the application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Methyl Acetate: A simple ester used in various industrial applications.
Ethyl Acetate: Another commonly used ester with similar properties but a different alkyl group.
Methyl Cyclohexylacetate: Similar in structure but with a cyclohexyl group instead of cyclobutyl.
Uniqueness: Methyl 2-cyclobutylacetate is unique due to its cyclobutyl group, which imparts different chemical properties compared to other esters with larger or more complex alkyl groups.
Eigenschaften
IUPAC Name |
methyl 2-cyclobutylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7(8)5-6-3-2-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXHANSUXZAOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500902 | |
| Record name | Methyl cyclobutylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72306-37-7 | |
| Record name | Methyl cyclobutylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















